molecular formula C12H9NO2 B6365871 3-(4-Formylphenyl)-2-hydroxypyridine CAS No. 1261995-12-3

3-(4-Formylphenyl)-2-hydroxypyridine

Cat. No.: B6365871
CAS No.: 1261995-12-3
M. Wt: 199.20 g/mol
InChI Key: ASMSIVGFBPHHRA-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the second position and a formylphenyl group at the third position. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypyridine and 4-formylbenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxypyridine and 4-formylbenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products

    Oxidation: 3-(4-Carboxyphenyl)-2-hydroxypyridine or 3-(4-Ketophenyl)-2-hydroxypyridine.

    Reduction: 3-(4-Hydroxyphenyl)-2-hydroxypyridine or 3-(4-Methylphenyl)-2-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formylphenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and formyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxypyridine moiety.

    3-(4-Formylphenyl)propionic acid: Contains a propionic acid group instead of a hydroxypyridine moiety.

    3-(4-Formylphenyl)-triazole: Contains a triazole ring instead of a hydroxypyridine moiety.

Uniqueness

3-(4-Formylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a formylphenyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-oxo-1H-pyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-5-10(6-4-9)11-2-1-7-13-12(11)15/h1-8H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSIVGFBPHHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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